molecular formula C14H18ClN3O2 B5196244 1-(2-chloro-4-nitro-3-pyrrolidin-1-ylphenyl)pyrrolidine

1-(2-chloro-4-nitro-3-pyrrolidin-1-ylphenyl)pyrrolidine

Cat. No.: B5196244
M. Wt: 295.76 g/mol
InChI Key: JKAGGFZCBJTHCZ-UHFFFAOYSA-N
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Description

1-(2-chloro-4-nitro-3-pyrrolidin-1-ylphenyl)pyrrolidine is a complex organic compound featuring a pyrrolidine ring substituted with a 2-chloro-4-nitro-3-pyrrolidin-1-ylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-4-nitro-3-pyrrolidin-1-ylphenyl)pyrrolidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts and controlled reaction environments to facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-4-nitro-3-pyrrolidin-1-ylphenyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution of the chloro group can yield various substituted derivatives .

Mechanism of Action

The mechanism of action of 1-(2-chloro-4-nitro-3-pyrrolidin-1-ylphenyl)pyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-chloro-4-nitro-3-pyrrolidin-1-ylphenyl)pyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-(2-chloro-4-nitro-3-pyrrolidin-1-ylphenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O2/c15-13-11(16-7-1-2-8-16)5-6-12(18(19)20)14(13)17-9-3-4-10-17/h5-6H,1-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKAGGFZCBJTHCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C(=C(C=C2)[N+](=O)[O-])N3CCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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